2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol

Catalog No.
S13779413
CAS No.
M.F
C10H14BrNO2
M. Wt
260.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol

Product Name

2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol

IUPAC Name

2-bromo-6-[(2-methoxyethylamino)methyl]phenol

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

InChI

InChI=1S/C10H14BrNO2/c1-14-6-5-12-7-8-3-2-4-9(11)10(8)13/h2-4,12-13H,5-7H2,1H3

InChI Key

XKLAKUUUTKEPJH-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C(=CC=C1)Br)O

2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methoxyethyl amino group, and a phenolic hydroxyl group. Its molecular formula is C10H14BrNOC_{10}H_{14}BrNO, and it has a molar mass of 243.13 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups.

The reactivity of 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol can be attributed to its bromine substituent and the phenolic hydroxyl group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The hydroxyl group can participate in esterification reactions, forming esters with carboxylic acids.
  • Oxidation: The phenolic hydroxyl group may be oxidized to form quinones or other oxidized derivatives.

These reactions make the compound a versatile intermediate in organic synthesis.

The synthesis of 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol typically involves several steps:

  • Bromination: Starting with 6-methylphenol, bromination can be performed using bromine in an appropriate solvent to introduce the bromine substituent at the 2-position.
  • Amine Reaction: The resulting bromo compound can then react with 2-methoxyethylamine under basic conditions to form the final product through nucleophilic substitution.
  • Purification: The product is usually purified via recrystallization or chromatography techniques.

This compound has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its structural properties.
  • Organic Synthesis: As a versatile intermediate, it can be used in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as agrochemicals or growth regulators.

Interaction studies are crucial for understanding how 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol interacts with biological systems. Preliminary studies could focus on:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes that could lead to therapeutic effects.
  • Binding Affinity: Assessing its binding affinity to various receptors or proteins involved in disease mechanisms.

Such studies would provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol. Here are some notable examples:

Compound NameStructure FeaturesSimilarity Index
2-Bromo-4-(hydroxymethyl)phenolContains a hydroxymethyl group at the para position0.93
2-Bromo-6-nitrophenolContains a nitro group at the 6-position0.95
4-Bromo-2-(methoxyethyl)anilineHas an aniline structure with methoxyethyl substitution0.92
3-Bromo-4-(methoxy)phenolContains a methoxy group at the para position0.94

The uniqueness of 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol lies in its combination of both bromine and an aminoalkyl side chain, which may enhance its solubility and reactivity compared to other phenolic compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.02079 g/mol

Monoisotopic Mass

259.02079 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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